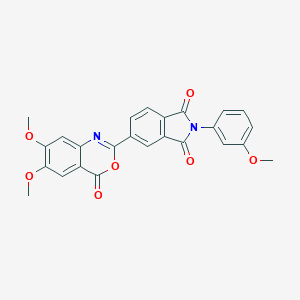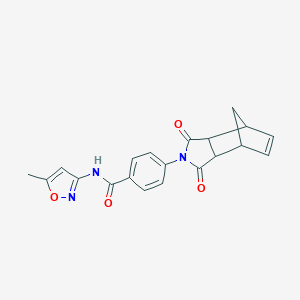
2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and environmental remediation.
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole has shown promising applications in various scientific fields. In drug discovery, it has been reported to exhibit antitumor, antimicrobial, and antifungal activities. In material science, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the generation of singlet oxygen. In environmental remediation, it has been used as a photocatalyst for the degradation of organic pollutants.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole varies depending on its application. In drug discovery, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, it acts as a fluorescent probe by binding to metal ions and emitting fluorescence. In environmental remediation, it acts as a photocatalyst by generating reactive oxygen species that degrade organic pollutants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole have been extensively studied in vitro and in vivo. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to disrupt the membrane integrity of bacteria and fungi, leading to their death. In addition, it has been reported to cause phototoxicity and genotoxicity in aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole in lab experiments include its high selectivity and sensitivity for metal ions, its broad-spectrum antimicrobial activity, and its ability to generate singlet oxygen under light irradiation. However, its limitations include its potential toxicity to living organisms, its low solubility in water, and its susceptibility to photodegradation.
Direcciones Futuras
There are several future directions for the research on 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole. In drug discovery, further studies are needed to explore its potential as a chemotherapeutic agent and to elucidate its molecular targets. In material science, the development of new fluorescent probes and photosensitizers based on 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole is an area of interest. In environmental remediation, the optimization of its photocatalytic activity and the exploration of its potential for the removal of emerging contaminants are promising directions.
Métodos De Síntesis
The synthesis of 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole can be achieved through various methods, including the reaction of 4-tert-butylphenylacetic acid with phosphorous oxychloride, followed by the reaction with 2-aminophenol. Another method involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride, followed by the reaction with 2-aminophenol in the presence of a base. The yield of the compound can range from 50% to 70%, depending on the reaction conditions.
Propiedades
Nombre del producto |
2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole |
|---|---|
Fórmula molecular |
C17H16ClNO |
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C17H16ClNO/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-10-13(18)8-9-15(14)20-16/h4-10H,1-3H3 |
Clave InChI |
UPZAUFNQKXWOMK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)


![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)


![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
